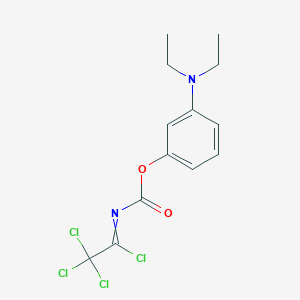![molecular formula C16H24S B14219586 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-93-9](/img/structure/B14219586.png)
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with two methyl groups and an oct-1-en-1-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the alkylation of 1,3-dimethylbenzene with oct-1-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfide, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The compound’s aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2-[(oct-1-en-1-yl)oxy]benzene: Contains an ether group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1,3-Dimethyl-2-[(oct-1-en-1-yl)amino]benzene: Features an amino group, which can engage in hydrogen bonding and other interactions not possible with the sulfanyl group.
Uniqueness
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
830320-93-9 |
|---|---|
Formule moléculaire |
C16H24S |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1,3-dimethyl-2-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C16H24S/c1-4-5-6-7-8-9-13-17-16-14(2)11-10-12-15(16)3/h9-13H,4-8H2,1-3H3 |
Clé InChI |
HONXFFZGJNHXOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CSC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


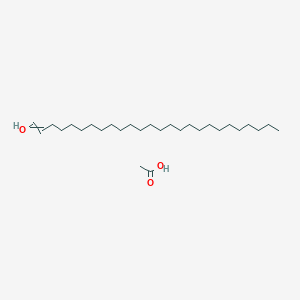

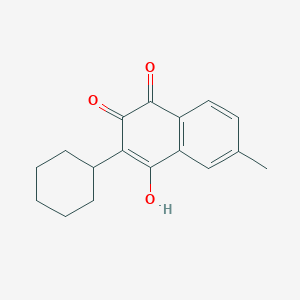

![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
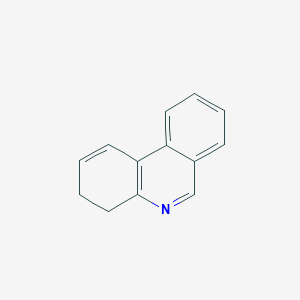
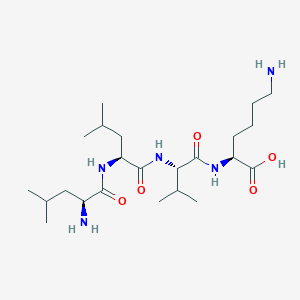
![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
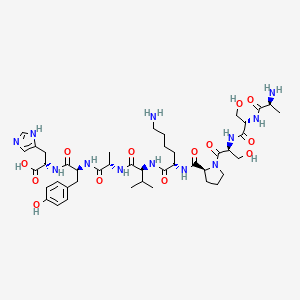
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
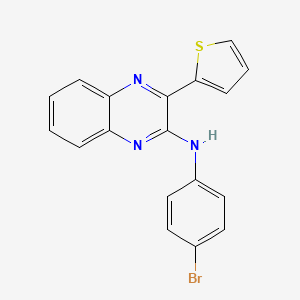
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
